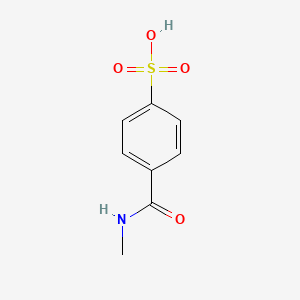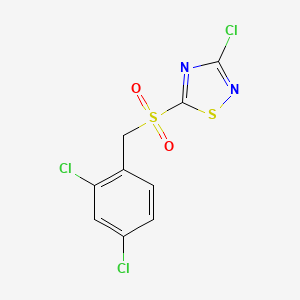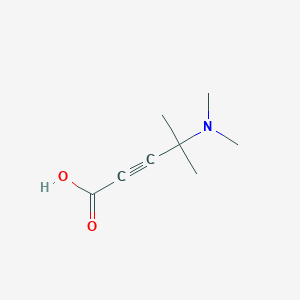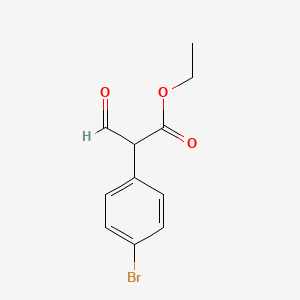
4-(Methylcarbamoyl)benzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methylcarbamoyl)benzenesulfonic acid is an organic compound with the molecular formula C8H9NO4S. It is a derivative of benzenesulfonic acid, where a methylcarbamoyl group is attached to the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Métodos De Preparación
The synthesis of 4-(Methylcarbamoyl)benzenesulfonic acid typically involves the sulfonation of benzene followed by the introduction of a methylcarbamoyl group. One common method is the reaction of benzenesulfonic acid with methyl isocyanate under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
4-(Methylcarbamoyl)benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide group.
Substitution: The methylcarbamoyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include sulfuric acid, hydrogen peroxide, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(Methylcarbamoyl)benzenesulfonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Methylcarbamoyl)benzenesulfonic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include the inhibition of enzyme activity or the modulation of signal transduction pathways.
Comparación Con Compuestos Similares
4-(Methylcarbamoyl)benzenesulfonic acid can be compared with other similar compounds, such as benzenesulfonic acid and its derivatives. Some similar compounds include:
Benzenesulfonic acid: The parent compound, which lacks the methylcarbamoyl group.
p-Toluenesulfonic acid: A derivative with a methyl group attached to the benzene ring.
Sulfanilic acid: A derivative with an amino group attached to the benzene ring.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H9NO4S |
|---|---|
Peso molecular |
215.23 g/mol |
Nombre IUPAC |
4-(methylcarbamoyl)benzenesulfonic acid |
InChI |
InChI=1S/C8H9NO4S/c1-9-8(10)6-2-4-7(5-3-6)14(11,12)13/h2-5H,1H3,(H,9,10)(H,11,12,13) |
Clave InChI |
MHBAORHAJYONAV-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=CC=C(C=C1)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl (1S,2R,5R)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride](/img/structure/B13917981.png)








![O1-Benzyl O4A-methyl (4AR,7AS)-3,4,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyridine-1,4A-dicarboxylate](/img/structure/B13918045.png)



